N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
CAS No.: 2097931-68-3
Cat. No.: VC7738889
Molecular Formula: C22H23NO3S2
Molecular Weight: 413.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097931-68-3 |
|---|---|
| Molecular Formula | C22H23NO3S2 |
| Molecular Weight | 413.55 |
| IUPAC Name | N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-phenyloxane-4-carboxamide |
| Standard InChI | InChI=1S/C22H23NO3S2/c24-20(21(9-11-26-12-10-21)17-5-2-1-3-6-17)23-16-22(25,18-8-14-27-15-18)19-7-4-13-28-19/h1-8,13-15,25H,9-12,16H2,(H,23,24) |
| Standard InChI Key | RSDZKROBYYSSQM-UHFFFAOYSA-N |
| SMILES | C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Introduction
The compound N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide represents a structurally complex molecule with potential applications in medicinal chemistry, particularly due to its incorporation of thiophene rings and a tetrahydropyran scaffold. These structural motifs are known for their biological activity and ability to interact with various biological targets.
Structural Features
This compound features:
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Thiophene Rings: Two thiophene groups (at positions 2 and 3) contribute to the compound's aromaticity and electron-rich nature, which can enhance interactions with enzymes or receptors.
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Tetrahydropyran Core: The tetrahydropyran ring provides a rigid, cyclic backbone that can stabilize the molecule's conformation.
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Hydroxyethyl Substituent: The hydroxyl group enhances solubility and may participate in hydrogen bonding.
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Carboxamide Functional Group: This group is critical for binding interactions in drug design due to its hydrogen-bonding capabilities.
Synthesis Pathway
While specific synthesis details for this compound are not directly available, analogous molecules involving thiophene derivatives often follow these steps:
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Thiophene Functionalization: Activation of thiophene rings through halogenation or acylation.
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Coupling Reactions: Use of coupling agents like thionyl chloride or carbodiimides to link thiophene derivatives with other functional groups.
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Formation of Tetrahydropyran Ring: Cyclization reactions involving aldehydes or ketones with alcohols under acidic conditions.
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Amide Bond Formation: Reaction of carboxylic acids with amines using coupling reagents like EDCI or DCC.
Analytical Characterization
To confirm the structure, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to thiophene protons, hydroxyl groups, and amide bonds.
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FTIR Spectroscopy: To detect characteristic peaks for hydroxyl (O-H stretch), carbonyl (C=O stretch), and amide (N-H bending) groups.
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Mass Spectrometry (MS): For molecular weight confirmation.
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X-ray Crystallography: To determine the three-dimensional arrangement of atoms.
Potential Applications
This compound's structure suggests several areas of interest:
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Pharmacological Activity:
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Antimicrobial: Thiophene derivatives are known for their antibacterial and antifungal properties.
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Antioxidant: Hydroxyl groups can scavenge free radicals, contributing to antioxidant activity.
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Anti-inflammatory: The amide group may interact with enzymes involved in inflammation pathways.
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Molecular Docking Studies:
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The electron-rich thiophene rings and the hydrogen-bonding capacity of the carboxamide group make this compound a promising candidate for computational docking against biological targets.
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Biological Evaluation
Although no direct studies on this compound were found, similar compounds containing thiophene derivatives have demonstrated:
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Antioxidant Activity: Using assays like ABTS or DPPH, thiophene derivatives often show significant radical-scavenging activity .
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Antibacterial Activity: Effective against Gram-positive bacteria such as Staphylococcus aureus .
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Anticancer Potential: Thiophene-based compounds have been evaluated for cytotoxicity against cancer cell lines .
Computational Studies
Density Functional Theory (DFT) calculations could be used to explore:
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HOMO-LUMO energy gaps for electronic properties.
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Molecular docking simulations to predict binding affinity with enzymes or receptors.
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